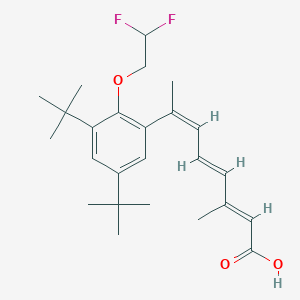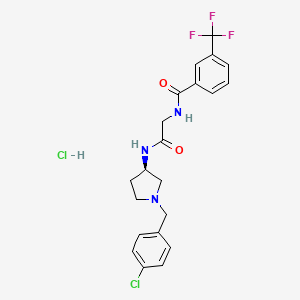
TADJAKONINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tadjakonine is a C20-diterpenoid alkaloid derived from the Ranunculaceae family. It is known for its antiarrhythmic properties and has a molecular formula of C31H35NO7 with a molecular weight of 533.61 g/mol. The compound is characterized by its complex heptacyclic structure, which includes multiple functional groups such as hydroxyl, acetoxy, and methylene groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tadjakonine involves multiple steps, starting from simpler diterpenoid precursors. The key steps include cyclization reactions to form the heptacyclic core, followed by functional group modifications to introduce the hydroxyl, acetoxy, and methylene groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound is generally carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The process involves large-scale synthesis using optimized reaction conditions and purification techniques such as crystallization and chromatography. The final product is often obtained as a solid powder with a purity of over 97%.
Analyse Des Réactions Chimiques
Types of Reactions
Tadjakonine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: Functional groups such as acetoxy can be substituted with other groups like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities and properties.
Applications De Recherche Scientifique
Tadjakonine has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex diterpenoid alkaloids.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly its antiarrhythmic properties.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mécanisme D'action
The mechanism of action of Tadjakonine involves its interaction with specific molecular targets and pathways. It primarily acts on ion channels in cardiac cells, modulating their activity to prevent abnormal heart rhythms. The compound also interacts with various enzymes and receptors, influencing cellular signaling and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Tadjakonine include other diterpenoid alkaloids such as:
- Anthoroidine
- Aconitine
- Atisine
- Delphinine
Uniqueness
This compound is unique due to its specific heptacyclic structure and the presence of multiple functional groups, which contribute to its distinct biological activities and chemical properties. Its antiarrhythmic effects and potential therapeutic applications make it a valuable compound for further research and development.
Propriétés
Numéro CAS |
11087-94-8 |
|---|---|
Formule moléculaire |
C31H35NO7 |
Poids moléculaire |
533.61 g/mol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide;dihydrochloride](/img/structure/B1139074.png)

![[(7S)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide](/img/structure/B1139077.png)
![2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide](/img/structure/B1139078.png)






![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)
